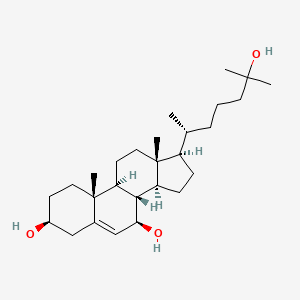

7beta,25-Dihydroxycholesterol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMSKLCEWBSPPY-CGSQRZAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biosynthesis and Metabolic Interconversion Pathways of 7beta,25 Dihydroxycholesterol

Cholesterol Precursors and Initial Hydroxylation Steps

The initial steps in the formation of 7beta,25-dihydroxycholesterol (B3044072) involve the hydroxylation of cholesterol and its derivatives.

Role of Cholesterol 25-Hydroxylase (CH25H) in 25-Hydroxycholesterol (B127956) Production

Cholesterol 25-hydroxylase (CH25H) is an enzyme that catalyzes the hydroxylation of cholesterol at the 25th position to form 25-hydroxycholesterol (25-HC). mdpi.comuniprot.org This reaction is a key step in the biosynthesis of several biologically active oxysterols. mdpi.com CH25H is an endoplasmic reticulum-associated protein belonging to the redox enzyme family. frontiersin.org While other enzymes, such as CYP27A1 and CYP3A4, can also produce 25-HC in vitro, CH25H is considered a critical enzyme for its production in vivo. researchgate.netnih.gov The expression of CH25H can be induced by interferons, highlighting its role in the immune response. mdpi.comnih.gov 25-HC itself is a signaling molecule involved in the regulation of cholesterol metabolism and immune responses. mdpi.comresearchgate.net

Generation of 7-Keto,25-Hydroxycholesterol from 7-Ketocholesterol (B24107)

7-Ketocholesterol (7-KC), a major product of cholesterol oxidation, can be further hydroxylated to form 7-keto,25-hydroxycholesterol (7k,25-OHC). bioscientifica.comhmdb.ca This conversion is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H). researchgate.netebi.ac.ukebi.ac.uk This enzymatic step provides a pathway for the formation of a 25-hydroxylated derivative from a 7-oxidized cholesterol precursor. researchgate.net

Stereospecific Oxoreduction and Oxidation Mediated by Hydroxysteroid Dehydrogenases

The interconversion between the keto- and hydroxy- forms of 25-hydroxylated sterols is a critical regulatory step, mediated by hydroxysteroid dehydrogenases.

11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1)-Catalyzed Formation of this compound from 7-Keto,25-Hydroxycholesterol

The enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) catalyzes the stereospecific reduction of the 7-keto group of 7-keto,25-hydroxycholesterol to a 7beta-hydroxyl group, resulting in the formation of this compound. researchgate.netebi.ac.uknih.gov This reaction has been demonstrated using both human and mouse recombinant 11beta-HSD1. researchgate.netnih.gov This enzymatic step is crucial as it generates the biologically active this compound. researchgate.netscienceopen.com

11beta-Hydroxysteroid Dehydrogenase Type 2 (11beta-HSD2)-Mediated Reverse Oxidation of this compound

The reverse reaction, the oxidation of the 7beta-hydroxyl group of this compound back to 7-keto,25-hydroxycholesterol, is catalyzed by 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2). researchgate.netebi.ac.uknih.gov This enzymatic activity has been shown with human 11beta-HSD2. researchgate.netnih.gov This interconversion between this compound and 7-keto,25-hydroxycholesterol by 11beta-HSD1 and 11beta-HSD2 represents a key regulatory point in the metabolism of these oxysterols. researchgate.netscienceopen.com

Relationship with 7alpha,25-Dihydroxycholesterol (B1664703) Isomer

This compound is an isomer of 7alpha,25-dihydroxycholesterol, with the difference being the stereochemistry of the hydroxyl group at the 7-position. 7alpha,25-dihydroxycholesterol is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 7B1 (CYP7B1). mdpi.commdpi.com It can also be formed from 7alpha-hydroxycholesterol (B24266) by CYP3A4. scienceopen.comnih.gov Both 7alpha,25-dihydroxycholesterol and this compound are ligands for the G protein-coupled receptor GPR183 (EBI2). scienceopen.comnih.gov However, 7alpha,25-dihydroxycholesterol is a more potent agonist of GPR183. caymanchem.comnih.gov The distinct biosynthetic pathways and differing activities at the GPR183 receptor suggest that these two isomers may have different physiological roles.

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Substrate(s) | Product(s) | Function |

| Cholesterol 25-Hydroxylase (CH25H) | Cholesterol | 25-Hydroxycholesterol | Initial hydroxylation at the 25-position. mdpi.comuniprot.org |

| 7-Ketocholesterol | 7-Keto,25-Hydroxycholesterol | Hydroxylation of a 7-oxidized precursor. researchgate.netebi.ac.ukebi.ac.uk | |

| 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) | 7-Keto,25-Hydroxycholesterol | This compound | Stereospecific reduction of the 7-keto group. researchgate.netebi.ac.uknih.gov |

| 11beta-Hydroxysteroid Dehydrogenase Type 2 (11beta-HSD2) | This compound | 7-Keto,25-Hydroxycholesterol | Oxidation of the 7beta-hydroxyl group. researchgate.netebi.ac.uknih.gov |

Table 2: Comparison of this compound and 7alpha,25-Dihydroxycholesterol

| Feature | This compound | 7alpha,25-Dihydroxycholesterol |

| Stereochemistry at C7 | beta-hydroxyl group | alpha-hydroxyl group |

| Key Biosynthetic Enzyme | 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) researchgate.netebi.ac.uknih.gov | Cytochrome P450 7B1 (CYP7B1) mdpi.commdpi.com |

| Precursor | 7-Keto,25-Hydroxycholesterol | 25-Hydroxycholesterol mdpi.commdpi.com |

| GPR183 (EBI2) Activity | Ligand scienceopen.comnih.gov | Potent agonist caymanchem.comnih.gov |

Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1)-Dependent Synthesis of 7alpha,25-Dihydroxycholesterol

The biosynthesis of the oxysterol 7alpha,25-dihydroxycholesterol is a multi-step enzymatic process. It begins with the hydroxylation of cholesterol at the C25 position by the enzyme cholesterol 25-hydroxylase (CH25H), yielding 25-hydroxycholesterol (25-HC). plos.orgnih.gov Subsequently, the enzyme Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1), also known as oxysterol 7-alpha-hydroxylase, catalyzes the introduction of a hydroxyl group at the 7α-position of 25-HC. mdpi.comjensenlab.orgmdpi.com This reaction produces 7α,25-dihydroxycholesterol. mdpi.comuniprot.org

CYP7B1 is a crucial monooxygenase in the alternative "acidic" pathway of bile acid synthesis, where it hydroxylates oxysterols like 25-HC and 27-hydroxycholesterol (B1664032). jensenlab.orgmdpi.com The product of this reaction, 7α,25-dihydroxycholesterol, is not only a key intermediate in bile acid synthesis but also a potent signaling molecule. jensenlab.orgnih.gov Specifically, it is the most powerful known endogenous ligand for the G protein-coupled receptor EBI2 (GPR183), which plays a vital role in directing the migration of immune cells such as B cells. plos.orgjensenlab.orgtocris.com The synthesis of 7α,25-dihydroxycholesterol can also occur via an alternative route where CYP3A4 hydroxylates 7α-hydroxycholesterol. nih.govscienceopen.com

Table 1: Key Enzymes in the Synthesis of 7alpha,25-Dihydroxycholesterol

| Enzyme | Abbreviation | Function | Substrate | Product |

| Cholesterol 25-hydroxylase | CH25H | Catalyzes the 25-hydroxylation of cholesterol. | Cholesterol | 25-Hydroxycholesterol |

| Cytochrome P450 7B1 | CYP7B1 | Catalyzes the 7α-hydroxylation of oxysterols. | 25-Hydroxycholesterol | 7alpha,25-Dihydroxycholesterol |

Differential Enzymatic Regulation and Biological Activities of 7alpha and 7beta Isomers

The synthesis and biological functions of the 7α and 7β isomers of 25-dihydroxycholesterol are distinctly regulated. While CYP7B1 specifically generates the 7α isomer, the formation of 7β,25-dihydroxycholesterol is catalyzed by different enzymes. scienceopen.comebi.ac.uk Research indicates that 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is involved in the stereospecific reduction of 7-keto,25-hydroxycholesterol to form 7β,25-dihydroxycholesterol. ebi.ac.uksigmaaldrich.com Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can catalyze the reverse reaction, oxidizing the 7β-hydroxyl group back to a ketone. ebi.ac.ukresearchgate.net

The biological activities of these two isomers differ significantly. 7α,25-dihydroxycholesterol is a highly potent agonist for the EBI2 receptor, with an EC50 value of approximately 140 pM, and it plays a critical role in regulating the migration of B and T cells. tocris.comfrontiersin.org In contrast, 7β,25-dihydroxycholesterol is also recognized as a ligand for EBI2 and can act as a chemoattractant for immune cells, although its potency relative to the 7α isomer can vary depending on the context. nih.govscienceopen.com The distinct enzymatic pathways ensure specific production and allow for differential regulation of the downstream signaling and physiological effects of these two isomers. ebi.ac.uk For example, 7β,25-dihydroxycholesterol's formation by 11β-HSD1, an enzyme active in inflamed tissues, suggests a specific role in inflammatory processes. ebi.ac.uk

Table 2: Comparison of 7alpha- and 7beta-,25-Dihydroxycholesterol

| Feature | 7alpha,25-Dihydroxycholesterol | This compound |

| Primary Synthesizing Enzyme | CYP7B1 (7α-hydroxylase) | 11β-HSD1 (reductase) |

| Precursor | 25-Hydroxycholesterol | 7-keto,25-hydroxycholesterol |

| Primary Biological Role | Potent EBI2 receptor agonist, directs immune cell migration. tocris.comfrontiersin.org | EBI2 receptor ligand, involved in inflammatory responses. scienceopen.comebi.ac.uk |

Secondary Metabolic Fates of this compound

Once formed, 7β,25-dihydroxycholesterol is subject to further metabolic conversion. A primary metabolic pathway involves its oxidation back to 7-keto,25-hydroxycholesterol, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). ebi.ac.ukresearchgate.net This interconversion between the 7β-hydroxy and 7-keto forms represents a key control point in regulating the local concentrations and activity of these oxysterols. researchgate.net

Further metabolic pathways for 7β,25-dihydroxycholesterol are also proposed. It can be metabolized to form other oxysterols and bile acid precursors. scienceopen.com For instance, it is suggested that 7β,25-dihydroxycholesterol can be further metabolized to 3β,7β,25-trihydroxycholest-5-enoic acid and ultimately to the C24 bile acid 3β,7β-dihydroxychol-5-enoic acid. scienceopen.com The specific enzymes and complete pathways involved in these subsequent metabolic steps are areas of ongoing investigation to fully elucidate the complete physiological and pathophysiological significance of 7β,25-dihydroxycholesterol.

Molecular Mechanisms of Action and Receptor Interactions of 7beta,25 Dihydroxycholesterol

G Protein-Coupled Receptor 183 (GPR183/EBI2) Ligand Activity

7beta,25-dihydroxycholesterol (B3044072) is recognized as a potent endogenous agonist for GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2). caymanchem.comselleckchem.comwikipedia.org This receptor is crucial for the orchestration of immune responses, particularly the migration and positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs. frontiersin.orgfishersci.atresearchgate.net

Binding Affinity and Activation Profile of this compound

The interaction between this compound and GPR183 is characterized by high potency. While its enantiomer, 7alpha,25-dihydroxycholesterol (B1664703), is often cited as the most potent endogenous ligand with a dissociation constant (Kd) of approximately 450 pM and an EC50 value for GPR183 activation in the picomolar to low nanomolar range, this compound also demonstrates significant activity. selleckchem.comfishersci.atsigmaaldrich.com Specifically, this compound is a known ligand for GPR183 and acts as a chemoattractant for immune cells expressing this receptor. scienceopen.com The activation of GPR183 by these oxysterols is highly specific, with minimal off-target activity on other G protein-coupled receptors or nuclear hormone receptors at physiologically relevant concentrations. caymanchem.com

Table 1: Binding Affinity and Activation Data for GPR183 Ligands

| Ligand | Receptor | Binding Affinity (Kd) | Activation (EC50) |

| 7alpha,25-dihydroxycholesterol | GPR183/EBI2 | ~450 pM caymanchem.comselleckchem.comfishersci.at | 140 pM (GTPγS assay) selleckchem.comsigmaaldrich.comselleck.co.jp |

| This compound | GPR183/EBI2 | 2.1 nM (GTPγS assay) sigmaaldrich.com | Data not consistently available |

This table presents a summary of the binding and activation parameters for GPR183 by its primary oxysterol ligands. The data is compiled from multiple scientific sources.

Downstream Signaling Cascades Initiated by GPR183 Activation (e.g., GTPases, MAPK/ERK, P38, intracellular calcium flux)

Upon binding of this compound, GPR183, which is coupled to Gαi/o proteins, initiates a series of intracellular signaling events. frontiersin.orgresearchgate.net This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. sigmaaldrich.com Concurrently, GPR183 activation triggers the mobilization of intracellular calcium (Ca2+) stores. researchgate.netmdpi.com

Furthermore, the signaling cascade involves the activation of the Rho family of small GTPases and the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways. researchgate.netmdpi.comresearchgate.netnih.gov This complex signaling network ultimately regulates gene expression, including the serum response element (SRE), and orchestrates the chemotactic responses of immune cells. researchgate.netmdpi.com

Table 2: Key Downstream Signaling Events of GPR183 Activation

| Signaling Component | Effect of GPR183 Activation |

| Gαi/o proteins | Activation frontiersin.orgresearchgate.net |

| Adenylyl Cyclase | Inhibition sigmaaldrich.com |

| Intracellular Calcium (Ca2+) | Increased flux researchgate.netmdpi.com |

| MAPK/ERK | Phosphorylation/Activation researchgate.netmdpi.comresearchgate.netnih.gov |

| p38 MAPK | Phosphorylation/Activation researchgate.netmdpi.comresearchgate.netnih.gov |

| GTPases (Rho family) | Activation mdpi.com |

This table summarizes the principal downstream signaling pathways modulated by the activation of the GPR183 receptor.

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) Modulation

In addition to its role as a GPR183 ligand, this compound and related oxysterols have been identified as modulators of the nuclear receptor RORγt. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical for host defense and have been implicated in the pathogenesis of autoimmune diseases. mdpi.comencyclopedia.pub

Selective Activation and Conformational Changes Induced by Oxysterols

Several oxysterols, including derivatives of 25-hydroxycholesterol (B127956), can act as endogenous agonists for RORγt. frontiersin.orgindigobiosciences.comnih.gov The binding of these lipid ligands to the ligand-binding domain (LBD) of RORγt induces a conformational change in the receptor. frontiersin.orgjst.go.jp This alteration in structure facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. researchgate.net While 7β,27-dihydroxycholesterol is identified as a highly potent and selective activator of RORγt, other oxysterols, including those related to this compound, are also recognized as RORγt agonists. mdpi.comencyclopedia.pubindigobiosciences.comdoi.org The hydroxyl group at the C27 position appears to be important for potent RORγt agonism. indigobiosciences.comresearchgate.net

Implications for RORγt-Dependent Transcriptional Regulation

The agonist-induced conformational change in RORγt and the subsequent recruitment of coactivators enhance the transcriptional activity of the receptor. frontiersin.orgjst.go.jp This leads to the increased expression of RORγt target genes, which are pivotal for the differentiation and function of Th17 cells. doi.org Key among these target genes are those encoding for the pro-inflammatory cytokines interleukin-17A (IL-17A) and interleukin-17F (IL-17F). doi.org Therefore, by acting as RORγt agonists, oxysterols like this compound can directly influence the adaptive immune system by promoting the Th17 cell lineage. doi.orgnih.gov

Smoothened (SMO) Receptor Activation in Hedgehog Signaling Pathway

The Smoothened (SMO) receptor is a critical component of the Hedgehog (Hh) signaling pathway, which plays a fundamental role in embryonic development and can be dysregulated in cancer. nih.govtocris.com this compound has been identified as an activator of the SMO receptor. scienceopen.comnih.gov

The activation of SMO by oxysterols occurs through direct binding to the extracellular cysteine-rich domain (CRD) of the receptor. researchgate.netelifesciences.org This interaction is distinct from the canonical Hh ligand binding to the Patched (PTCH) receptor. When Hh ligand is absent, PTCH inhibits SMO activity. tocris.comelifesciences.org However, certain oxysterols, including this compound, can bypass this inhibition and directly activate SMO. scienceopen.comnih.gov This activation of SMO initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors and the expression of Hh target genes. scienceopen.com While cholesterol itself has been shown to be a direct activator of SMO, specific oxysterols like this compound also contribute to the modulation of this crucial developmental pathway. elifesciences.orgharvard.edu

Direct and Indirect Modulation of SMO Activity

This compound, along with its metabolic precursor 7-oxocholesterol (7-OC) and the related compound 25-hydroxy-7-oxocholesterol (25H,7O-C), has been identified as a modulator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.govscienceopen.com Research indicates that these oxysterols can bind to the extracellular cysteine-rich domain (CRD) of Smo. nih.govscienceopen.comresearchgate.net Computational docking studies confirm that this compound and 25H,7O-C can fit into the same oxysterol binding groove within the Smo CRD that is also occupied by other known activators like cholesterol and 20S-hydroxycholesterol (20S-HC). nih.gov

The interaction is not limited to a single configuration. For instance, 25H,7O-C, which can be formed from this compound through the action of the enzyme HSD11B2, binds to the Smo CRD with a distinct orientation compared to cholesterol. nih.govscienceopen.com While both this compound and 25H,7O-C are found in the plasma of patients with Smith-Lemli-Opitz syndrome (SLOS), a condition that can phenocopy defective Hedgehog signaling, they act as modulators of Smo activity. scienceopen.com Specifically, both this compound and 25H,7O-C can activate the Smo receptor. scienceopen.combiorxiv.org

The enzymatic interconversion between this compound and 25H,7O-C by 11β-hydroxysteroid dehydrogenase (HSD11B) enzymes adds another layer of regulation to Smo activity. scienceopen.comresearchgate.net

Table 1: Interaction of this compound and Related Oxysterols with the SMO Receptor

| Compound | Target Receptor | Binding Site | Effect on SMO Activity |

| This compound | Smoothened (Smo) | Cysteine-Rich Domain (CRD) | Activation scienceopen.com |

| 25-Hydroxy-7-oxocholesterol (25H,7O-C) | Smoothened (Smo) | Cysteine-Rich Domain (CRD) | Activation nih.govscienceopen.combiorxiv.org |

| 7-Oxocholesterol (7-OC) | Smoothened (Smo) | Cysteine-Rich Domain (CRD) | Modulation nih.gov |

Functional Consequences for Hedgehog Pathway Activation

The binding of oxysterols like this compound and 25H,7O-C to the Smoothened receptor is a critical step in activating the Hedgehog (Hh) signaling cascade. nih.govscienceopen.com Activation of Smo leads to a downstream signaling cascade that involves the Gli family of transcription factors. scienceopen.com In experimental settings, both 25H,7O-C and another related compound, 26-hydroxy-7-oxocholesterol (26H,7O-C), were shown to induce the expression of Gli1 mRNA, a standard measure of Hh pathway activation. biorxiv.org

This activation is significant in developmental biology, as abnormal Hh signaling is implicated in various human birth defects. nih.gov The malformations observed in conditions like Smith-Lemli-Opitz syndrome (SLOS) are consistent with impaired Hh signaling, suggesting that a dysregulation in the balance of these Smo-modulating oxysterols could be a contributing factor. nih.govbiorxiv.org Therefore, the ability of this compound and its metabolites to modulate Smo directly impacts the transcriptional output of the Hedgehog pathway, which is crucial for embryonic development and tissue homeostasis. nih.govscienceopen.com

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Influence (Indirectly via Related Oxysterols)

Regulation of SREBP Processing and Transcriptional Activity

While this compound itself is primarily discussed in the context of Smoothened and G-protein coupled receptors, its influence on the Sterol Regulatory Element-Binding Protein (SREBP) pathway occurs indirectly, through the actions of related and precursor oxysterols, most notably 25-hydroxycholesterol (25-HC). nih.govpnas.orgfrontiersin.org Oxysterols are potent regulators of cholesterol homeostasis, and a key mechanism is the suppression of SREBP-2 processing. nih.govbiorxiv.org

The SREBP-2 transcription factor is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). frontiersin.org When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus for proteolytic cleavage, releasing the active N-terminal domain which then travels to the nucleus to activate target gene transcription. frontiersin.orgscienceopen.com

Side-chain oxysterols like 25-HC inhibit this process by binding directly to Insulin-induced gene (INSIG) proteins. nih.govpnas.orgfrontiersin.orgscienceopen.commdpi.com The oxysterol-INSIG complex then binds to SCAP, trapping the entire SCAP-SREBP complex in the ER and preventing its transport to the Golgi. frontiersin.orgscienceopen.com This sequestration effectively blocks the maturation of SREBP-2 and suppresses its transcriptional activity. nih.govscienceopen.com This mechanism is distinct from how cholesterol itself regulates SREBP, which involves cholesterol binding to SCAP to induce a conformational change that promotes its interaction with INSIG. frontiersin.org

Liver X Receptor (LXR) Activation (Indirectly via Related Oxysterols)

LXR/RXR Complex Formation and Target Gene Expression

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors and are activated by various oxysterols, including 25-hydroxycholesterol (25-HC), 24(S)-hydroxycholesterol, and 27-hydroxycholesterol (B1664032). pnas.orgdiva-portal.orgwikipedia.org This represents another indirect pathway through which the broader family of oxysterols, including precursors to this compound, exert their effects. frontiersin.orgnih.gov

LXRs form obligate heterodimers with the Retinoid X Receptor (RXR). wikipedia.orgnih.govembopress.org In the absence of a ligand, the LXR-RXR heterodimer is bound to co-repressor proteins on DNA, actively suppressing gene expression. nih.govoup.com When an LXR agonist, such as an oxysterol, binds to the ligand-binding domain of LXR, it induces a conformational change in the receptor complex. nih.gov This change causes the release of co-repressors and the recruitment of co-activator proteins. nih.govoup.com

This fully agonistic LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. wikipedia.orgnih.govmdpi.com This binding initiates the transcription of genes involved in cholesterol transport, efflux, and metabolism, ultimately working to reduce cellular cholesterol levels. nih.govnih.gov Target genes include ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are crucial for reverse cholesterol transport, and Apolipoprotein E (ApoE). wikipedia.orgmdpi.com

Table 2: Overview of Indirect Pathway Regulation by Related Oxysterols

| Pathway | Key Oxysterol(s) | Primary Molecular Interaction | Functional Outcome |

| SREBP | 25-Hydroxycholesterol (25-HC) | Binds to INSIG, sequestering SCAP-SREBP complex in ER nih.govfrontiersin.orgscienceopen.com | Inhibition of SREBP processing; decreased transcription of cholesterol synthesis genes (e.g., HMGCR, CYP51A1) diva-portal.orgnih.gov |

| LXR | 25-HC, 24(S)-HC, 27-HC | Binds to LXR, promoting LXR-RXR heterodimer activation pnas.orgwikipedia.org | Recruitment of co-activators; increased transcription of cholesterol efflux and transport genes (e.g., ABCA1, ABCG1) nih.govmdpi.com |

Cross-Talk with Immune and Metabolic Pathways

The biological functions of 7β,25-dihydroxycholesterol are intricately linked to its ability to engage with key signaling pathways that govern both immunity and metabolism. This cross-talk allows for a coordinated cellular response to various stimuli, including inflammatory signals and changes in sterol levels.

Immune Pathways

The primary mechanism through which 7β,25-diHC influences the immune system is by acting as a chemoattractant and an activator of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). nih.govscienceopen.com This receptor is expressed on various immune cells, including B cells, T cells, and dendritic cells, and plays a crucial role in orchestrating their migration and positioning within lymphoid organs. frontiersin.orgresearchgate.net Activation of GPR183 by 7β,25-diHC is a critical step in mounting an effective adaptive immune response. researchgate.net

Upon binding to GPR183, 7β,25-diHC initiates a cascade of downstream signaling events. The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) and p38, as well as the NF-κB signaling pathway. nih.govresearchgate.net This signaling cascade ultimately results in the chemotactic migration of immune cells. nih.gov

Furthermore, the precursor of 7β,25-diHC, 7beta-hydroxycholesterol (B24108) (7β-OHC), has been shown to induce the secretion of the pro-inflammatory chemokine interleukin-8 (IL-8) in monocytic cell lines. frontiersin.orgdoi.org This induction is a calcium-dependent process that involves the activation of the MEK/ERK1/2 pathway, leading to the activation of the transcription factor AP-1. frontiersin.org While this effect is attributed to the precursor, the subsequent conversion of 7β-OHC to 7β,25-diHC suggests a potential role for this downstream metabolite in inflammatory responses.

Metabolic Pathways

7β,25-dihydroxycholesterol also participates in the regulation of lipid metabolism, primarily through its influence on two key families of transcription factors: sterol regulatory element-binding proteins (SREBPs) and liver X receptors (LXRs). vulcanchem.com

The compound has been reported to inhibit the activity of SREBPs. vulcanchem.com SREBPs are critical for the synthesis of cholesterol and fatty acids. frontiersin.org By suppressing SREBP activity, 7β,25-diHC contributes to the feedback inhibition of cholesterol biosynthesis, a fundamental aspect of maintaining cellular sterol homeostasis. frontiersin.orgvulcanchem.com

Conversely, 7β,25-diHC can activate LXRs. vulcanchem.com LXRs are nuclear receptors that, when activated by oxysterols, promote the expression of genes involved in cholesterol efflux, transport, and catabolism into bile acids. frontiersin.orgmdpi.com The activation of LXRs by 7β,25-diHC can lead to an increase in bile acid synthesis via the enzyme cytochrome P450 7A1 (CYP7A1), thus linking oxysterol metabolism to lipid homeostasis. frontiersin.orgvulcanchem.com

Other Interacting Proteins and Cellular Effectors

Beyond its primary interaction with GPR183 and its influence on SREBPs and LXRs, the biological activity of 7β,25-dihydroxycholesterol is also modulated by other interacting proteins, primarily the enzymes responsible for its synthesis and degradation.

The biosynthesis of 7β,25-diHC can occur through the 25-hydroxylation of 7β-hydroxycholesterol (7β-OHC) by the enzyme cholesterol 25-hydroxylase (CH25H). researchgate.net The activity of 7β,25-diHC is tightly regulated through its metabolic conversion. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the oxidation of 7β,25-diHC to 7-keto,25-hydroxycholesterol. scienceopen.comresearchgate.net This metabolite is inactive as a ligand for GPR183, indicating that the activity of HSD11B2 serves as a mechanism to terminate 7β,25-diHC signaling. scienceopen.com Conversely, 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can catalyze the reverse reaction, converting 7-keto,25-hydroxycholesterol back to 7β,25-diHC. scienceopen.comresearchgate.net

The precursor of 7β,25-diHC, 25-hydroxycholesterol (25-HC), is known to interact with insulin-induced gene (Insig) proteins, which are endoplasmic reticulum anchor proteins that play a key role in the SREBP pathway. frontiersin.org While direct interaction studies with 7β,25-diHC and Insig are limited, the structural similarity suggests a potential for such interactions.

The following tables summarize the key interactions and research findings related to 7β,25-dihydroxycholesterol.

Table 1: Receptor and Pathway Interactions of this compound

| Interacting Molecule/Pathway | Type of Interaction | Key Research Finding |

|---|---|---|

| GPR183 (EBI2) | Agonist | Acts as a chemoattractant for immune cells, guiding their migration. nih.govscienceopen.com |

| SREBPs | Inhibition | Suppresses the activity of sterol regulatory element-binding proteins, reducing cholesterol synthesis. vulcanchem.com |

| LXRs | Activation | Activates liver X receptors, potentially increasing bile acid synthesis. vulcanchem.com |

| MAPK (ERK, p38) | Downstream Activation | GPR183 activation by its ligands leads to the activation of MAPK signaling. nih.gov |

| NF-κB | Downstream Activation | GPR183 activation by its ligands can induce the NF-κB pathway. nih.gov |

Table 2: Enzymatic Regulation of this compound

| Enzyme | Function | Effect on 7β,25-diHC Activity |

|---|---|---|

| Cholesterol 25-hydroxylase (CH25H) | Biosynthesis | Involved in the production of 7β,25-diHC from 7β-OHC. researchgate.net |

| 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | Degradation | Converts 7β,25-diHC to the inactive 7-keto,25-hydroxycholesterol. scienceopen.comresearchgate.net |

| 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) | Synthesis | Can reduce 7-keto,25-hydroxycholesterol back to active 7β,25-diHC. scienceopen.comresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 7β,25-diHC |

| 7beta-hydroxycholesterol | 7β-OHC |

| 25-hydroxycholesterol | 25-HC |

| 7-keto,25-hydroxycholesterol | |

| Cholesterol |

Biological Roles and Functions in Cellular and Systemic Processes

The oxysterol 7beta,25-dihydroxycholesterol (B3044072), primarily acting as a high-affinity ligand for the G protein-coupled receptor EBI2 (Epstein-Barr Virus Induced Gene 2, also known as GPR183), plays a pivotal role in the intricate choreography of the immune system. Its functions are largely centered on guiding the movement of immune cells to specific microenvironments within lymphoid organs, a process essential for the initiation and regulation of adaptive immune responses. The biological activity is predominantly attributed to the 7α-epimer, 7α,25-dihydroxycholesterol, which is the most potent known natural ligand for EBI2. nih.govmedchemexpress.com

Directing B Cell Positioning and Lymphoid Organ Homing

The migration of B lymphocytes to precise locations within secondary lymphoid organs is crucial for an effective humoral immune response. 7α,25-dihydroxycholesterol acts as a key chemoattractant, directing B cells that express its receptor, EBI2. nih.gov Following antigen encounter, B cells upregulate EBI2, which guides their movement towards the outer follicular and interfollicular regions of lymphoid tissues where concentrations of 7α,25-dihydroxycholesterol are high. nih.gov This strategic positioning facilitates interactions with other immune cells, such as T helper cells, which is a prerequisite for subsequent B cell differentiation into antibody-secreting plasma cells and memory B cells. nih.gov

The generation of a 7α,25-dihydroxycholesterol gradient is a tightly regulated process. The enzymes cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7α-hydroxylase (CYP7B1), primarily expressed by lymphoid stromal cells at the perimeter of follicles, are responsible for its synthesis from cholesterol. nih.gov Conversely, the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) inactivates 7α,25-dihydroxycholesterol, and its differential expression helps maintain the chemotactic gradient. nih.gov Disruption of this gradient, through deficiencies in either the synthesizing or degrading enzymes, leads to defective B cell positioning and impaired T-cell dependent antibody responses. nih.gov

Regulation of T Cell and Dendritic Cell Migration

The influence of this compound extends beyond B cells to other key players in the adaptive immune response, including T cells and dendritic cells (DCs). Both T cells and specific subsets of DCs express EBI2 and migrate in response to gradients of 7α,25-dihydroxycholesterol. nih.govmedchemexpress.com This directed migration is critical for the initiation of T cell-mediated immunity.

Activated CD4+ T cells, for instance, are guided by 7α,25-dihydroxycholesterol. This migration is important for their positioning at the interface of the T cell zone and B cell follicle, where they can interact with antigen-presenting cells. wikipedia.org Furthermore, the EBI2/7α,25-dihydroxycholesterol axis has been implicated in the migration of pathogenic Th17 cells into the central nervous system in models of autoimmune disease. frontiersin.org

For dendritic cells, EBI2 signaling is essential for the proper localization of certain subsets within the spleen, such as CD4+ DCs, to areas known as bridging channels. nih.govnih.gov This positioning is vital for these DCs to efficiently capture blood-borne antigens and subsequently activate CD4+ T cells. nih.govnih.gov A deficiency in EBI2 or its ligand results in a reduced number of these specialized DCs and compromised activation of T cells and subsequent antibody responses. nih.gov

Immunomodulation and Inflammatory Responses

Beyond its well-established role in chemotaxis, this compound, through its interaction with EBI2, also exerts immunomodulatory effects, influencing the production of inflammatory mediators and the function of various immune cells.

Modulation of Cytokine and Chemokine Production (e.g., IL-1β, IL-6, IL-17, TNFα, IFN-γ)

Evidence suggests that the 7α,25-dihydroxycholesterol/EBI2 signaling pathway can act as a negative regulator of certain inflammatory responses. In a study involving primary human monocytes infected with M. tuberculosis or M. bovis, activation of EBI2 by 7α,25-dihydroxycholesterol led to a reduction in the expression of IFN-β and the anti-inflammatory cytokine IL-10. mdpi.comnih.gov This suggests a role in fine-tuning the innate immune response to mycobacterial infections.

Furthermore, studies on macrophages from EBI2-deficient mice have shown that in the absence of this receptor, these cells produce higher levels of chemokines and cytokines. nih.gov This points to a restraining role for EBI2 signaling in macrophage-mediated inflammation. In another context, 7α,25-dihydroxycholesterol was found to attenuate the pro-inflammatory signaling induced by IL-17 and TNFα in astrocytes, though these are not classical immune cells. researchgate.net While direct, extensive studies on the effect of this compound on the production of a wide range of cytokines by immune cells are still emerging, the existing data suggest a nuanced, often suppressive, role in inflammatory cytokine circuits.

Impact on Th17 Cell Differentiation and Plasticity

The role of this compound in the context of T helper 17 (Th17) cells, which are critical in both host defense and autoimmunity, appears to be primarily centered on migration rather than differentiation. Human Th17 cells express high levels of EBI2, and the 7α,25-dihydroxycholesterol/EBI2 axis is implicated in their migration into inflamed tissues. mdpi.com In a mouse model of experimental autoimmune encephalomyelitis (EAE), EBI2-deficient Th17 cells showed a delay in disease pathogenesis, highlighting the importance of this pathway in their trafficking. frontiersin.org

However, there is currently limited evidence to suggest that this compound directly drives the differentiation of naive T cells into the Th17 lineage. The key transcription factor for Th17 differentiation is RORγt, and other oxysterols, such as 7β,27-dihydroxycholesterol, have been identified as direct agonists of this nuclear receptor, promoting Th17 differentiation. mdpi.comunibe.ch Therefore, while this compound is crucial for guiding Th17 cells to sites of inflammation, its direct impact on their differentiation program and plasticity remains less clear.

Influence on Macrophage and Dendritic Cell Phenotype and Function

The primary described function of this compound on macrophages and dendritic cells is the direction of their migration. nih.gov However, this chemotactic influence has significant downstream consequences for their function. For dendritic cells, the EBI2-mediated positioning in splenic bridging channels is not only a matter of location but is also essential for their homeostasis and the maintenance of the CD4+ DC subset. nih.gov The absence of EBI2 on DCs leads to defects in their ability to activate CD4+ T cells. nih.gov

In macrophages, the 7α,25-dihydroxycholesterol/EBI2 pathway appears to be part of a regulatory circuit. Primary human macrophages express EBI2 and the enzymes required to produce its ligand. frontiersin.orgresearchgate.net Upon stimulation with lipopolysaccharide (LPS), a component of bacteria, macrophages upregulate the enzymes that synthesize 7α,25-dihydroxycholesterol, suggesting a feedback loop. frontiersin.org The activation of EBI2 on these cells leads to calcium mobilization and migration. frontiersin.orgresearchgate.net Importantly, macrophages lacking EBI2 have been shown to produce higher levels of inflammatory cytokines, indicating that the 7α,25-dihydroxycholesterol/EBI2 axis may serve to dampen excessive macrophage activation. nih.gov There is less direct evidence for a role of this specific oxysterol in polarizing macrophages towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.

Interactive Data Tables

Table 1: Role of this compound in Immune Cell Migration

| Cell Type | Receptor | Key Function | Primary Location of Action | Reference |

|---|---|---|---|---|

| B Cells | EBI2 (GPR183) | Directs migration to outer follicular and interfollicular regions. | Secondary Lymphoid Organs | nih.gov |

| T Cells (CD4+) | EBI2 (GPR183) | Guides positioning at the T-cell/B-cell border for interaction with APCs. | Secondary Lymphoid Organs | wikipedia.org |

| Th17 Cells | EBI2 (GPR183) | Mediates migration into inflamed tissues. | Central Nervous System (in EAE models) | frontiersin.orgmdpi.com |

| Dendritic Cells (CD4+ subset) | EBI2 (GPR183) | Regulates localization to splenic bridging channels for antigen capture. | Spleen | nih.govnih.gov |

Table 2: Immunomodulatory Effects of this compound/EBI2 Signaling

| Cell Type/System | Effect | Cytokine/Pathway Affected | Reference |

|---|---|---|---|

| Human Monocytes | Reduction of cytokine expression | IFN-β, IL-10 | mdpi.comnih.gov |

| Mouse Macrophages | Suppression of cytokine/chemokine production (inferred from EBI2-deficient models) | General pro-inflammatory cytokines/chemokines | nih.gov |

| Astrocytes | Attenuation of pro-inflammatory signaling | IL-17/TNFα-induced pathways | researchgate.net |

| Dendritic Cells | Essential for T cell activation function | - | nih.gov |

Anti-inflammatory and Pro-inflammatory Signaling in Specific Cellular Contexts

The role of 7β,25-dihydroxycholesterol and its precursor, 25-hydroxycholesterol (25-HC), in inflammation is complex, exhibiting both pro- and anti-inflammatory properties that are highly dependent on the cellular context and microenvironment. frontiersin.org

Pro-inflammatory Actions:

In certain contexts, related oxysterols like 25-HC have demonstrated pro-inflammatory activity. semanticscholar.org For instance, 25-HC can amplify the expression of inflammatory genes such as Interleukin-1 (IL-1), IL-6, and IL-8, thereby contributing to the suppression of viral infections. frontiersin.org In human macrophages, 7β-hydroxycholesterol and 25-HC have been shown to upregulate the expression of IL-8. semanticscholar.orgscielo.br This induction of IL-8 secretion in monocytic THP-1 cells involves a calcium-dependent activation of c-fos through the ERK1/2 signaling pathway. researchgate.netmdpi.com Specifically, 7β,25-DHC has been shown to upregulate inflammatory factors like inducible nitric oxide synthase and cyclooxygenase-2 in chondrocytes, mediated by the production of reactive oxygen species. nih.gov

Anti-inflammatory Actions:

Conversely, oxysterols can also exert anti-inflammatory effects. 25-HC can inhibit the secretion of IL-1β by suppressing inflammasomes. frontiersin.org It can also prevent the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) by interacting with myeloid differentiation protein 2 (MD2), which in turn inhibits the transcription of NF-κB and AP-1, leading to a reduction in inflammatory responses. frontiersin.orgmdpi.com In the context of mycobacterial infections, 7α,25-DHC restricts the intracellular growth of M. tuberculosis in primary human monocytes, an effect mediated by its receptor GPR183. mdpi.com Furthermore, in human astrocytes, 7α,25-DHC has been observed to attenuate the nuclear translocation of NF-κB that is induced by TNFα/IL17 treatment. researchgate.net

The dual nature of these oxysterols highlights their role as critical modulators of the immune response, capable of either amplifying or dampening inflammation depending on the specific signaling pathways and cellular conditions.

Influence on Cholesterol and Lipid Homeostasis at the Cellular Level

Oxysterols, including the precursor to 7β,25-DHC, play a pivotal role in maintaining cellular cholesterol and lipid balance. A key mechanism is the regulation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that control the expression of genes involved in lipid synthesis. frontiersin.org

25-hydroxycholesterol (25-HC) is a potent regulator of cholesterol homeostasis. nih.govplos.orgresearchgate.net It can inhibit the processing of SREBP-2, a master regulator of cholesterol biosynthesis, thereby reducing the synthesis of new cholesterol. semanticscholar.orgmdpi.combiorxiv.org This inhibitory action helps to protect cells from the accumulation of newly synthesized cholesterol. semanticscholar.org The expression of cholesterol 25-hydroxylase (CH25H), the enzyme responsible for producing 25-HC, leads to a decrease in intermediate sterols like lanosterol, lathosterol, and 7-dehydrocholesterol (B119134), confirming the suppression of the SREBP-2 pathway. biorxiv.org

In addition to suppressing cholesterol synthesis, oxysterols can influence cholesterol efflux. 25-HC is an activator of Liver X Receptors (LXRs), which are nuclear receptors that form heterodimers with the retinoid X receptor (RXR) to promote the removal of cellular cholesterol. biorxiv.org Activation of LXRs by oxysterols like 25-HC can lead to the polarization of M2 macrophages, which contribute to tissue homeostasis. frontiersin.org

The influence of these oxysterols on lipid metabolism extends beyond cholesterol. They are involved in a variety of cellular processes including reactive oxygen species generation and endoplasmic reticulum stress. frontiersin.org For example, in macrophages, the CH25H/25-HC axis prevents the accumulation of sterols and subsequent mitochondrial dysfunction that can lead to inflammatory responses. mdpi.com

Effects on Cellular Viability and Programmed Cell Death

7β,25-dihydroxycholesterol and related oxysterols have profound effects on cell survival, capable of inducing various forms of programmed cell death, including apoptosis, and modulating processes like oxidative stress, ferroptosis, and autophagy.

Mechanisms of Apoptosis Induction

7β,25-DHC and its precursors can trigger apoptosis through multiple cellular mechanisms. In human monocytic cell lines, 25-HC and 7β-hydroxycholesterol have been shown to induce apoptosis. imrpress.com The mitochondrial pathway of apoptosis is a common target. These oxysterols can lead to the downregulation of the anti-apoptotic protein Bcl-2, which in turn activates the mitochondrial cell death pathway. imrpress.com

Specifically, 7α,25-DHC promotes caspase-dependent chondrocyte death through both extrinsic and intrinsic apoptotic pathways. nih.gov In L929 mouse fibroblasts, 7α,25-DHC-induced intrinsic apoptosis is linked to oxidative stress. mdpi.com The process can involve the binding of the pro-apoptotic protein Bax to mitochondria, a step that can be dependent on soluble adenylyl cyclase (sAC) and protein kinase A (PKA). oup.com For example, 25-hydroxycholesterol has been shown to increase Bax phosphorylation, promoting its mitochondrial binding. oup.com Furthermore, some oxysterols can up-regulate Fas and Fas ligand, activating the death receptor pathway of apoptosis in vascular smooth muscle cells. mdpi.com

Table 1: Mechanisms of Apoptosis Induction by 7β,25-DHC and Related Oxysterols

| Oxysterol | Cell Type | Key Apoptotic Mechanism | Reference |

|---|---|---|---|

| 7α,25-DHC | Chondrocytes | Activation of extrinsic and intrinsic caspase-dependent pathways. | nih.gov |

| 7α,25-DHC | L929 Mouse Fibroblasts | Induction of intrinsic apoptosis linked to oxidative stress. | mdpi.com |

| 25-HC | Vascular Smooth Muscle Cells | sAC/PKA-dependent mitochondrial Bax binding and phosphorylation. | oup.com |

| 7β-hydroxycholesterol & 25-HC | Human Monocytic Cells | Induction of apoptosis. | imrpress.com |

Oxidative Stress Response and Ferroptosis Pathways

Oxidative stress is a key component of the cellular damage induced by 7β,25-DHC and other oxysterols. 7β,25-DHC has been shown to upregulate reactive oxygen species (ROS) in L929 cells, contributing to apoptosis. mdpi.com Similarly, 7β-hydroxycholesterol can exert oxidative stress on macrophages by decreasing intracellular reduced glutathione (B108866) levels and increasing oxidized glutathione. nih.gov This oxidative stress can lead to mitochondrial ROS production, a critical step in oxysterol-induced apoptosis. oup.com

Recent research has also implicated oxysterols in a form of iron-dependent programmed cell death known as ferroptosis. 25-HC has been shown to induce ferroptosis in glial cells. news-medical.netnih.gov The mechanisms involve the suppression of SREBP pathway, which leads to a decrease in the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. nih.gov Additionally, 25-HC can increase the expression of enzymes that promote lipid peroxidation and decrease glutathione levels, making cells more susceptible to ferroptosis. news-medical.netnih.gov Even at non-cytotoxic concentrations, 25-HC can enhance cellular sensitivity to ferroptosis inducers. news-medical.netnih.gov

Table 2: Role of 7β,25-DHC and Related Oxysterols in Oxidative Stress and Ferroptosis

| Oxysterol | Cell Type | Effect | Key Findings | Reference |

|---|---|---|---|---|

| 7β,25-DHC | L929 Mouse Fibroblasts | Induces Oxidative Stress | Upregulates reactive oxygen species (ROS). | mdpi.com |

| 7β-hydroxycholesterol | Murine Peritoneal Macrophages | Induces Oxidative Stress | Decreases reduced glutathione and increases oxidized glutathione. | nih.gov |

| 25-HC | Glial Cells (Mouse Schwann IMS32) | Induces Ferroptosis | Suppresses SREBP pathway, downregulates GPX4, and decreases glutathione. | news-medical.netnih.gov |

Modulation of Autophagy Processes

Autophagy, a cellular process of self-degradation of components, is also significantly modulated by 7β,25-DHC and related oxysterols. This combined induction of oxidative stress, apoptosis, and autophagy is sometimes termed "oxiapoptophagy". nih.govmdpi.comnih.gov

7α,25-DHC has been found to upregulate autophagy biomarkers, including beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3), in both chondrocytes and L929 fibroblasts. nih.govmdpi.com This upregulation of autophagy is often linked to the modulation of the p53-Akt-mTOR signaling axis. nih.govmdpi.com Specifically, 7α,25-DHC can suppress the phosphorylation of Akt, a key regulator of cell survival and inhibitor of autophagy, while enhancing the expression of p53. mdpi.com

In some contexts, autophagy can act as a survival mechanism against oxysterol-induced toxicity. For instance, in macrophages treated with 7-oxosterols, the induction of autophagy was found to reduce cell death by diminishing lysosomal membrane permeabilization and oxidative stress. grafiati.comresearchgate.net This suggests that activating the autophagy pathway could be a potential strategy to mitigate the cytotoxic effects of certain oxysterols. grafiati.comresearchgate.net

Pathophysiological Implications and Preclinical Disease Models

Role in Immune-Mediated Disorders

7β,25-dihydroxycholesterol, along with its isomer 7α,25-dihydroxycholesterol, plays a significant role in modulating immune responses, which has direct implications for several autoimmune and inflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE) and Multiple Sclerosis Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS). Research has shown that oxysterols, including 7α,25-dihydroxycholesterol, are involved in the neuroinflammation that characterizes these conditions.

In EAE models, the expression of cholesterol 25-hydroxylase (Ch25h), the enzyme responsible for the initial step in the synthesis of 25-hydroxycholesterol (B127956) (a precursor to 7α,25-dihydroxycholesterol), is increased in the CNS. nih.govembopress.org This leads to elevated levels of 25-hydroxycholesterol and its downstream metabolite, 7α,25-dihydroxycholesterol, within the CNS during EAE. nih.govembopress.orgmdpi.com Specifically, in the spinal cords of mice with EAE, there is an enhanced concentration of 7α,25-dihydroxycholesterol. mdpi.com

The primary mechanism by which 7α,25-dihydroxycholesterol contributes to EAE pathology is through its interaction with the G-protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2). nih.govembopress.org EBI2 is expressed on various immune cells, including T cells, and its activation by 7α,25-dihydroxycholesterol acts as a chemoattractant, guiding these cells. scienceopen.comfrontiersin.org In the context of EAE, 7α,25-dihydroxycholesterol promotes the migration of activated CD4+ T cells, particularly pro-inflammatory Th17 cells, into the CNS. mdpi.commdpi.comencyclopedia.pub This influx of encephalitogenic T cells is a critical step in the initiation and progression of the disease. mdpi.com Studies have shown that EBI2-expressing T cells are abundant in MS lesions. mdpi.com

Furthermore, deficiency in Ch25h has been shown to result in a less severe EAE disease course, highlighting the pro-inflammatory role of the Ch25h/7α,25-dihydroxycholesterol/EBI2 axis in neuroinflammation. nih.govembopress.orgfrontiersin.org Conversely, some studies have suggested a suppressive role for the IFN/Ch25h/25-HC pathway on IL-1-driven inflammation, indicating that Ch25h-deficient mice may exhibit exacerbated EAE. nih.gov This points to a complex and context-dependent role of this metabolic pathway in autoimmune neuroinflammation.

Table 1: Role of 7α,25-dihydroxycholesterol in EAE and MS Models

| Finding | Model System | Implication | Reference(s) |

|---|---|---|---|

| Increased concentration of 7α,25-dihydroxycholesterol | Spinal cord of mice with EAE | Suggests involvement in neuroinflammation. | mdpi.com |

| 7α,25-dihydroxycholesterol promotes migration of activated CD4+ T cells | In vitro and EAE models | Facilitates infiltration of pathogenic T cells into the CNS. | mdpi.comencyclopedia.pub |

| Ch25h deficiency attenuates EAE | Mouse models of EAE | Highlights the pro-inflammatory role of the Ch25h/7α,25-dihydroxycholesterol axis. | nih.govembopress.orgfrontiersin.org |

| EBI2-expressing T cells found in MS lesions | Human MS tissue | Supports the relevance of the 7α,25-dihydroxycholesterol/EBI2 pathway in human disease. | mdpi.com |

| EBI2 expression is maintained by pro-inflammatory cytokines in Th17 cells | In vitro cell culture | Links the oxysterol pathway to the key pathogenic cell type in EAE/MS. | mdpi.com |

Inflammatory Bowel Disease (IBD) Models

In preclinical models of Inflammatory Bowel Disease (IBD), the 7α,25-dihydroxycholesterol/EBI2 signaling axis has also been shown to play a pro-inflammatory role. Colonic inflammation leads to an increased production of 7α,25-dihydroxycholesterol. mdpi.com This elevation in the EBI2 ligand exacerbates the inflammatory response. mdpi.comnih.gov

The expression of the enzymes responsible for synthesizing 7α,25-dihydroxycholesterol, CH25H and CYP7B1, correlates with colonic inflammation in humans with ulcerative colitis. mdpi.com In mouse models of colitis, the increased levels of 7α,25-dihydroxycholesterol are thought to promote the migration of immune cells, such as innate lymphoid cells (ILCs), to the site of inflammation, thereby contributing to the pathology. nih.gov Consistent with this, EBI2-deficient mice have been found to be less susceptible to colitis in an innate model of intestinal inflammation. mdpi.com

Other Autoimmune and Inflammatory Conditions

The involvement of the 7α,25-dihydroxycholesterol/EBI2 pathway extends to other autoimmune conditions. Dysregulation of this system is believed to contribute to the pathogenesis of diseases such as rheumatoid arthritis and lupus. frontiersin.org The chemoattractant function of 7α,25-dihydroxycholesterol in directing the migration of B and T cells is a fundamental process in the development of adaptive immune responses, and its dysregulation can lead to the breakdown of self-tolerance and the initiation of autoimmune attacks. scienceopen.com

Contributions to Host Defense against Pathogens

Beyond its role in autoimmunity, 7β,25-dihydroxycholesterol and its related metabolites are involved in the host's defense against a variety of pathogens, including viruses and bacteria.

Antiviral Activities and Mechanisms against Viral Infections

While much of the research on the antiviral effects of oxysterols has focused on 25-hydroxycholesterol (25-HC), 7β,25-dihydroxycholesterol has also been shown to possess antiviral properties. In vitro studies have demonstrated that 7β,25-dihydroxycholesterol can inhibit the replication of Human Immunodeficiency Virus (HIV). nih.gov Its antiviral activity was observed at concentrations lower than those at which cellular toxicity was detected. nih.gov

The broader antiviral mechanisms of the pathway leading to 7β,25-dihydroxycholesterol often involve its precursor, 25-HC. The gene for the enzyme that produces 25-HC, CH25H, is an interferon-stimulated gene (ISG), meaning its expression is upregulated during viral infections as part of the innate immune response. scienceopen.commdpi.com 25-HC exhibits broad-spectrum antiviral activity against a range of enveloped viruses. scienceopen.commdpi.comresearchgate.net

The antiviral mechanisms of 25-HC, and by extension the pathway involving 7β,25-dihydroxycholesterol, are multifaceted and include:

Inhibition of viral entry : 25-HC can alter the composition and fluidity of cellular membranes, making them less conducive to viral fusion and entry. scienceopen.comnih.gov

Modulation of cholesterol homeostasis : By activating Liver X Receptors (LXRs) and inhibiting SREBP processing, 25-HC reduces the availability of cholesterol, a critical component for the replication of many viruses. scienceopen.comnih.gov

Induction of antiviral cytokines : The pathway can lead to the production of antiviral cytokines like IFN-γ. mdpi.com

It's important to note that while 25-HC has broad antiviral activity, its metabolite 7α,25-dihydroxycholesterol does not appear to share this direct antiviral effect. scienceopen.com However, the upregulation of the entire pathway during a viral infection suggests a coordinated host response.

Table 2: Antiviral Properties of the 7β,25-Dihydroxycholesterol Pathway

| Compound/Pathway | Virus | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 7β,25-dihydroxycholesterol | HIV | Inhibition of viral replication in vitro. | nih.gov |

| 25-hydroxycholesterol (precursor) | Broad range of enveloped viruses | Inhibition of viral entry, modulation of cholesterol homeostasis. | scienceopen.commdpi.comresearchgate.netnih.gov |

| CH25H (enzyme) | Various viruses | Upregulated by interferon as part of the innate antiviral response. | scienceopen.commdpi.com |

Antibacterial Immunity and Response to Bacterial Infections

The role of the 7β,25-dihydroxycholesterol pathway in antibacterial immunity is complex, with both host-protective and potentially detrimental effects depending on the context. Upon bacterial infection, the expression of CH25H is upregulated in macrophages, leading to increased production of 25-HC. scienceopen.comresearchgate.net This oxysterol can have anti-inflammatory effects by suppressing the production of IL-1 family cytokines. nih.gov

However, the downstream metabolite 7α,25-dihydroxycholesterol, acting through its receptor GPR183 (EBI2), plays a crucial role in orchestrating the immune response to bacterial infections by guiding the migration of immune cells. mdpi.com For instance, in response to Citrobacter rodentium infection, the production of 7α,25-dihydroxycholesterol attracts GPR183-expressing innate lymphoid cells (ILC3s), which are important for intestinal immunity. mdpi.com

In the context of Mycobacterium tuberculosis infection, the 7α,25-dihydroxycholesterol/GPR183 axis has also been implicated. mdpi.commdpi.com Activation of GPR183 by 7α,25-dihydroxycholesterol can reduce the growth of M. tuberculosis in primary human monocytes by enhancing autophagy and modulating cytokine expression. mdpi.com

Furthermore, oxysterols like 7β-hydroxycholesterol can protect epithelial cells against damage from pore-forming toxins produced by bacteria. frontiersin.org This suggests a role in maintaining barrier integrity during bacterial infections.

Involvement in Inherited Metabolic Disorders (Mechanistic Insights)

Niemann-Pick Disease Type C (NPC): This autosomal recessive lysosomal storage disorder results from mutations in the NPC1 or NPC2 genes, leading to impaired intracellular cholesterol trafficking and subsequent accumulation in late endosomes and lysosomes. nih.govmdpi.com While NPC disease is characterized by the buildup of unesterified cholesterol, this also leads to the increased formation of various cholesterol oxidation products, or oxysterols. nih.gov Specifically, elevated levels of 7-ketocholesterol (B24107) and cholestane-3β,5α,6β-triol are considered significant biomarkers for NPC. nih.gov The pathogenic mechanism involves oxidative stress induced by lipid accumulation, which contributes to the non-enzymatic oxidation of cholesterol. nih.gov Although a range of oxysterols are generated, 7beta,25-dihydroxycholesterol (B3044072) is not identified as a primary or key accumulating oxysterol in the pathophysiology of Niemann-Pick disease type C. nih.govwikipathways.org

Smith-Lemli-Opitz Syndrome (SLOS): SLOS is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). wikipedia.orgmedscape.com This enzyme catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. wikipedia.orgmedscape.com The enzymatic defect leads to profoundly elevated levels of 7-DHC in tissues and plasma. medscape.comresearchgate.net This abundance of 7-DHC provides a substrate for an alternative bile acid biosynthesis pathway that bypasses cholesterol, proceeding through 7-oxo and 7β-hydroxy intermediates. researchgate.netnih.gov In this atypical pathway, 7-DHC is metabolized into oxysterols such as 7-ketocholesterol, which can then be further hydroxylated to form compounds like 25-hydroxy-7-oxocholesterol. nih.govresearchgate.net This intermediate can then be reduced by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) to form 7β,25-dihydroxycholesterol. researchgate.net Research has shown that several of these unusual oxysterols accumulating in SLOS, including 7β,25-dihydroxycholesterol, can act as signaling molecules. nih.gov Specifically, they have been found to induce Gli1 mRNA, a key metric for the activation of the Hedgehog (Hh) signaling pathway, which is critical during embryonic development. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Primary Genetic Defect | Deficiency in 7-dehydrocholesterol reductase (DHCR7). | wikipedia.orgmedscape.com |

| Primary Biochemical Consequence | Accumulation of 7-dehydrocholesterol (7-DHC), the precursor to cholesterol. | researchgate.net |

| Formation Pathway of 7β,25-diHC | Formed via an alternative metabolic pathway from excess 7-DHC, involving 7-oxo intermediates and subsequent reduction by HSD11B1. | nih.govresearchgate.net |

| Pathophysiological Mechanism | Acts as a signaling molecule that can activate the Hedgehog (Hh) signaling pathway, as indicated by the induction of Gli1 mRNA. | nih.gov |

The metabolism of oxysterols is a tightly regulated process, and its impairment can lead to significant pathological consequences. 7β,25-dihydroxycholesterol is part of a dynamic metabolic interplay with other oxysterols, primarily governed by the activity of 11β-hydroxysteroid dehydrogenase (HSD11B) enzymes. researchgate.net HSD11B1 catalyzes the reduction of 25-hydroxy-7-oxocholesterol to the biologically active 7β,25-dihydroxycholesterol. researchgate.net Conversely, HSD11B2 catalyzes the reverse oxidative reaction, converting 7β,25-dihydroxycholesterol back into its inactive 7-keto form. researchgate.net

This enzymatic interconversion represents a critical point of pre-receptor regulation. The consequence of this metabolic control is directly linked to the activation of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2 or GPR183). 7β,25-dihydroxycholesterol is a known ligand and activator of GPR183, a receptor involved in immune cell migration and inflammatory responses. researchgate.net Its precursor, 25-hydroxy-7-oxocholesterol, does not activate the receptor. researchgate.net Therefore, impaired metabolism, such as altered HSD11B1 or HSD11B2 activity, can shift the balance between these two oxysterols, leading to either deficient or excessive GPR183 signaling. This dysregulation can disrupt immune homeostasis and contribute to inflammatory pathologies.

Niemann-Pick Disease Type C and Smith-Lemli-Opitz Syndrome

Emerging Roles in Other Preclinical Disease Models (e.g., osteoporosis mechanisms)

While direct research on the role of 7β,25-dihydroxycholesterol in osteoporosis is limited, studies on related oxysterols in preclinical models of bone and cartilage disease provide important context. Oxysterols are increasingly recognized as regulators of bone homeostasis, though their effects can be complex and sometimes contradictory. nih.gov

For instance, 25-hydroxycholesterol (25-HC), a precursor for both the 7α and 7β isomers of 25-dihydroxycholesterol, has been shown to influence bone cells. nih.govmdpi.com The downstream product 7α,25-dihydroxycholesterol (7α,25-diHC), an isomer of the compound of focus, is secreted by osteoblast precursor cells and acts as a potent agonist for the EBI2/GPR183 receptor. nih.govmdpi.com Activation of this signaling pathway has been shown to promote the migration of osteoblast precursors but decrease their subsequent differentiation into mature bone-forming cells. nih.gov

Another study in a preclinical model of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown, found that 7α,25-diHC induced chondrocyte death through pathways involving apoptosis, oxidative stress, and autophagy. nih.gov This suggests that oxysterols can be detrimental to skeletal tissue health under certain conditions. Given that 7β,25-dihydroxycholesterol shares a precursor (25-HC) and a receptor (GPR183) with its 7α-isomer, it is plausible that it also plays a role in bone and cartilage metabolism, although its specific functions in osteoporosis remain an area for future investigation.

| Oxysterol | Preclinical Model/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| 27-Hydroxycholesterol (B1664032) (27-HC) | General Bone Homeostasis | Acts as an endogenous selective estrogen receptor modulator (SERM); increased levels lead to reduced bone mass. | nih.gov |

| 20S-Hydroxycholesterol (20S-HC) | Mesenchymal Stem Cells | Promotes osteogenic differentiation. | nih.gov |

| 22S-Hydroxycholesterol (22S-HC) | Mesenchymal Stem Cells | Promotes osteogenic differentiation. | nih.gov |

| 7α,25-Dihydroxycholesterol (7α,25-diHC) | Osteoblast Precursor Cells | Promotes migration but decreases differentiation via EBI2/GPR183 signaling. | nih.gov |

| 7α,25-Dihydroxycholesterol (7α,25-diHC) | Chondrocytes (Osteoarthritis Model) | Induces cell death via apoptosis, oxidative stress, and autophagy. | nih.gov |

Advanced Methodological Approaches in 7beta,25 Dihydroxycholesterol Research

Quantitative Mass Spectrometry and Chromatographic Techniques for Oxysterol Profiling

The accurate quantification of 7β,25-OHC and other oxysterols in complex biological matrices is a significant analytical challenge due to their low abundance and the presence of isomeric compounds. uio.noucl.ac.uk To address this, researchers have developed highly sensitive and specific methods combining chromatographic separation with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of oxysterol analysis. ucl.ac.ukaston.ac.uk Reversed-phase liquid chromatography (RPLC), often utilizing C18 columns, is a common technique for separating oxysterols based on their polarity. uio.noaston.ac.uk More polar compounds like dihydroxycholesterols elute earlier than more hydrophobic monohydroxysterols. uio.no For enhanced separation of isomers, specialized columns and methodologies such as capillary LC-MSn have been developed. ucl.ac.uk

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), provides the necessary selectivity and sensitivity for detection. surrey.ac.uk Electrospray ionization (ESI) is a frequently used ionization source. aston.ac.ukresearchgate.net To improve sensitivity, derivatization of oxysterols with charge-tagging reagents can be employed. frontiersin.org The use of stable isotope-labeled internal standards is crucial for accurate quantification by compensating for variations in sample preparation and instrument response. researchgate.netresearchgate.net

These advanced analytical methods have enabled the reliable measurement of 7β,25-OHC in various biological samples, including plasma, tissues, and even subcellular compartments like mitochondria. surrey.ac.ukresearchgate.net

Table 1: Chromatographic and Mass Spectrometric Techniques for 7β,25-Dihydroxycholesterol Analysis

| Technique | Description | Key Advantages | Citations |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | Considered the gold standard for quantitative analysis of oxysterols in complex biological samples. | surrey.ac.ukmdpi.com |

| Reversed-Phase LC (RPLC) | A common chromatographic method using a nonpolar stationary phase (e.g., C18) and a polar mobile phase to separate compounds based on hydrophobicity. | Robust and provides good separation for a wide range of oxysterols. | uio.noaston.ac.uk |

| Capillary LC-MSn | Utilizes a narrow-bore column for high-resolution separation coupled with multi-stage mass spectrometry for detailed structural information. | Offers very high sensitivity and specificity, crucial for identifying novel or low-abundance oxysterols. | ucl.ac.uk |

| Charge-Tagging Derivatization | Chemical modification of oxysterols to introduce a charged group, enhancing ionization efficiency and detection sensitivity in mass spectrometry. | Significantly improves the signal for low-level oxysterols. | frontiersin.org |

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are indispensable for dissecting the molecular mechanisms of 7β,25-OHC action. A variety of primary immune cells and established cell lines are used to investigate its effects on cell signaling, migration, and function.

Primary Immune Cells , such as B cells, T cells, dendritic cells, and macrophages, are isolated directly from tissues and provide a physiologically relevant model to study the role of 7β,25-OHC in immune responses. nih.govencyclopedia.pubnih.gov For instance, studies using primary human monocytes have shown that 7β,25-OHC can restrict the growth of Mycobacterium tuberculosis by inducing autophagy and modulating the type I interferon response. mdpi.com

Specific Cell Lines are also widely employed. Human monocytic cell lines like THP-1 are used to study monocyte and macrophage responses to 7β,25-OHC, including chemotaxis and inflammatory signaling. encyclopedia.pubnih.govresearchgate.net The Burkitt's lymphoma cell line BL41 was instrumental in the initial identification of the GPR183 gene, the receptor for 7β,25-OHC. wikipedia.org Other cell lines, such as the mouse fibroblast cell line L929, have been used to investigate 7β,25-OHC-induced cellular processes like apoptosis and autophagy. nih.gov Furthermore, cell lines like common carp (B13450389) brain cells have been utilized to demonstrate the uptake and conversion of precursor oxysterols to 7α,25-dihydroxycholesterol. researchgate.net

These cell-based systems allow for controlled experiments to identify the specific signaling pathways activated by 7β,25-OHC and its receptor, GPR183.

Genetically Engineered Animal Models

Genetically engineered animal models, particularly mice, have been pivotal in understanding the in vivo functions of 7β,25-OHC and its signaling axis.

CH25H knockout (KO) mice , which lack the enzyme cholesterol 25-hydroxylase required for the first step in 7β,25-OHC synthesis, are a key tool. ersnet.org These mice have been used to investigate the role of the 25-hydroxycholesterol (B127956) pathway in various physiological and pathological processes. ersnet.org

GPR183-deficient mice have provided critical insights into the function of the 7β,25-OHC receptor. ersnet.orgmdpi.comnih.gov Studies using these mice have demonstrated the essential role of GPR183 in guiding the migration of immune cells, such as B cells and dendritic cells, to specific locations within lymphoid tissues. nih.govmdpi.com For example, GPR183-deficient mice show reduced macrophage infiltration into the lungs during influenza and SARS-CoV-2 infections. ersnet.org These models have also revealed a sexual dimorphism in the metabolic role of GPR183. oup.com

Conditional knockout models, such as those with a cDC-specific deletion of Gpr183, allow for the investigation of cell-type-specific functions of this receptor. biorxiv.org These animal models are invaluable for validating findings from in vitro studies and for understanding the systemic effects of the 7β,25-OHC/GPR183 pathway.

Recombinant Enzyme and Gene Expression Systems for Biosynthetic Pathway Analysis

Understanding the enzymatic steps involved in the synthesis of 7β,25-OHC has been facilitated by the use of recombinant enzymes and gene expression systems.

Recombinant enzymes , such as cholesterol 25-hydroxylase (CH25H) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), have been produced and used in in vitro assays to confirm their catalytic activities. ebi.ac.uk For example, studies with recombinant enzymes have demonstrated the formation of 7-keto,25-hydroxycholesterol from 7-ketocholesterol (B24107) by CH25H and its subsequent stereospecific conversion to 7β,25-OHC by 11β-HSD1. ebi.ac.uk Commercially available recombinant human CH25H is also utilized in these studies. cusabio.com

Gene expression systems in various cell types are used to overexpress or silence the genes encoding the biosynthetic enzymes, such as CH25H and CYP7B1. uniprot.orguniprot.org This allows researchers to study the regulation of 7β,25-OHC production and to identify the cellular sources of this oxysterol. For instance, it has been shown that stromal cells in lymphoid tissues are a primary source of 7α,25-dihydroxycholesterol, the precursor to 7β,25-OHC. nih.gov

These approaches have been crucial for mapping the biosynthetic pathway of 7β,25-OHC and for understanding how its production is regulated.

Molecular Docking, Dynamics Simulations, and Structural Biology for Receptor-Ligand Interactions

To understand how 7β,25-OHC interacts with its receptor, GPR183, at the atomic level, researchers employ a combination of computational and structural biology techniques.

Molecular docking simulations are used to predict the binding pose of 7β,25-OHC within the GPR183 binding pocket. rsc.org These models help to identify key amino acid residues that are important for ligand recognition and binding. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand interaction, revealing how the binding of 7β,25-OHC induces conformational changes in GPR183 that lead to receptor activation. rsc.orgbiorxiv.orgwustl.edu These simulations have also been used to explore potential ligand entry pathways into the receptor. rsc.org

Structural biology , particularly cryo-electron microscopy (cryo-EM), has been instrumental in determining the high-resolution structure of GPR183 in complex with 7α,25-dihydroxycholesterol. nih.govnih.gov These structures have provided invaluable insights into the precise molecular interactions between the oxysterol and the receptor, confirming the predictions from molecular modeling and revealing the structural basis for receptor activation. nih.govnih.gov

Table 2: Key Amino Acid Residues in GPR183 Interacting with 7α,25-Dihydroxycholesterol

| Interacting Group of 7α,25-OHC | Interacting Residue in GPR183 | Citation |

| 7α-hydroxyl group | Tyr116, Tyr260 | nih.gov |

| 25-hydroxyl group | Arg87, Tyr112 | nih.gov |

| 3β-hydroxyl group | Gln162 | nih.gov |

Transcriptomic, Proteomic, and Metabolomic Analyses in Oxysterol-Mediated Responses

Omics technologies provide a global view of the cellular and systemic responses to 7β,25-OHC.